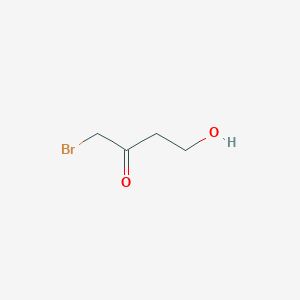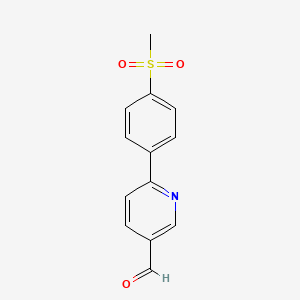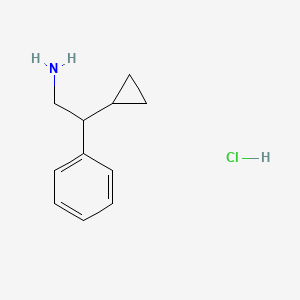![molecular formula C24H18BrN B1374979 N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine CAS No. 503299-24-9](/img/structure/B1374979.png)
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-bromophenyl)-N-phenyl-[1,1’-biphenyl]-4-amine” is a complex organic compound. It is a derivative of phenylacetic acid containing a bromine atom in the para position . The compound has a molecular weight of 233.10 . It is also known as 4-Bromobiphenyl .
Synthesis Analysis
The synthesis of similar compounds has been reported via Suzuki cross-coupling reactions . In one study, a variety of imine derivatives were synthesized via Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids in moderate to good yields (58–72%) .
Molecular Structure Analysis
The molecular structure of the compound can be represented by the linear formula C6H5C6H4Br . The compound is also known as 4-Bromobiphenyl .
Chemical Reactions Analysis
The compound can react with oxidizing materials . It has been reported that 4-Bromobiphenyl undergoes reduction to biphenyl in cationic micelles (cetyltrimethyl-ammonium bromide) by electrochemically generated anion radicals of 9-phenylanthracene .
Physical and Chemical Properties Analysis
The compound is a solid and has a boiling point of 310 °C and a melting point of 82-86 °C . It is insoluble in water . It is also soluble in alcohol, ether, glacial acetic acid, benzene, carbon disulfide, and petroleum ether .
Applications De Recherche Scientifique
Synthesis and Biological Activities
- N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine derivatives have been synthesized and evaluated for their biological activities. These compounds demonstrate potential as trypanocide agents, with relatively low acute toxicities. Their effectiveness against Trypanosoma cruzi and their inhibitory effects on the growth of Escherichia coli have been studied (Conti et al., 1996).
Synthetic Routes and Transformations
- Research on the synthesis of similar compounds, including 4-bromo-1,1':4',1"-terphenyl, has been conducted. These studies provide insights into the possible synthetic routes and the transformations involved in creating structurally related compounds (Chukhajian et al., 2020).
In Vitro Toxicity Evaluation
- The in vitro toxicity of N,N-dimethyl-2-propen-1-amines isomers, which include compounds similar to this compound, has been evaluated. This includes assessing their trypanocidal activities and measuring various toxicity endpoints in cell cultures (Oliveira et al., 1999).
Electromediated Synthesis
- Tris(4-bromophenyl)amine, a related compound, has been used as an effective electron transfer mediator for the indirect oxidation of amines. This research highlights the potential applications of these compounds in synthetic chemistry (Pletcher & Zappi, 1989).
Antimycobacterial Activities
- Derivatives of 3-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-(4-X-phenyl)-N,N-dimethyl-2-propen-1-amine have been synthesized and tested for their antimycobacterial activities. These studies provide insights into the potential use of these compounds in combating Mycobacterium infections (de Souza et al., 2002).
Optoelectronic Device Synthesis
- N,N-Diarylthiophen-2-amine units, which are structurally related to this compound, are of great interest for the synthesis of optoelectronic devices. This highlights the relevance of such compounds in the development of new technological materials (Chmovzh & Rakitin, 2021).
Safety and Hazards
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and can cause skin irritation and serious eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .
Propriétés
IUPAC Name |
N-(4-bromophenyl)-N,4-diphenylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrN/c25-21-13-17-24(18-14-21)26(22-9-5-2-6-10-22)23-15-11-20(12-16-23)19-7-3-1-4-8-19/h1-18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDFEVPHXYRVDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1374900.png)


![Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1374905.png)

![6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B1374908.png)





